molecular formula C26H26N2O5 B11021714 2-(5-(benzyloxy)-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

2-(5-(benzyloxy)-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B11021714
M. Wt: 446.5 g/mol
InChI Key: STNKLCXGWZOXPR-UHFFFAOYSA-N
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Description

2-(5-(benzyloxy)-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic organic compound that combines the structural features of indole and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(benzyloxy)-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic route described above, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(5-(benzyloxy)-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the benzyloxy group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-(5-(benzyloxy)-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-(benzyloxy)-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine binding site on tubulin, leading to microtubule destabilization. This disrupts the microtubule dynamics necessary for cell division, resulting in mitotic arrest and apoptosis of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(benzyloxy)-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is unique due to its combination of the indole and trimethoxyphenyl groups, which confer distinct biological activities. Its ability to bind to the colchicine binding site on tubulin and induce apoptosis in cancer cells sets it apart from other similar compounds.

Properties

Molecular Formula

C26H26N2O5

Molecular Weight

446.5 g/mol

IUPAC Name

2-(5-phenylmethoxyindol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C26H26N2O5/c1-30-23-14-20(15-24(31-2)26(23)32-3)27-25(29)16-28-12-11-19-13-21(9-10-22(19)28)33-17-18-7-5-4-6-8-18/h4-15H,16-17H2,1-3H3,(H,27,29)

InChI Key

STNKLCXGWZOXPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=CC3=C2C=CC(=C3)OCC4=CC=CC=C4

Origin of Product

United States

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